rac-tert-butyl N-[(1R,2R,4S)-2,4-dihydroxycyclopentyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(1R,2R,4S)-2,4-dihydroxycyclopentyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-7-4-6(12)5-8(7)13/h6-8,12-13H,4-5H2,1-3H3,(H,11,14)/t6-,7+,8+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBOMVLVDWTIQX-XLPZGREQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC1O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C[C@H]1O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopentene Dihydroxylation
Dihydroxylation of cyclopentene precursors using catalytic OsO₄ or Sharpless asymmetric conditions generates the cis-diol framework. However, achieving the trans-2,4-diol configuration requires alternative stereochemical guidance. Patent US9278972B2 describes using chiral auxiliaries in epoxide ring-opening reactions to install hydroxyl groups with defined stereochemistry. For example, treating cyclopentene oxide with a chiral amine catalyst in aqueous THF yields (1R,2R,4S)-2,4-dihydroxycyclopentylamine intermediates.
Amine Protection Strategies
Introducing the tert-butyl carbamate (Boc) group necessitates protecting the primary amine while preserving hydroxyl functionality. As demonstrated in US20130217682A1, Boc anhydride reacts with the amine in dichloromethane (DCM) at 0°C in the presence of triethylamine, achieving >90% conversion. Competing side reactions, such as O-Boc formation, are suppressed by maintaining pH < 8.
Reaction Optimization and Stereochemical Control
Boc Protection Conditions
Critical parameters for Boc installation include solvent polarity, base strength, and temperature:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Anhydrous DCM | Maximizes amine nucleophilicity |
| Base | Triethylamine (2.5 eq) | Neutralizes HCl byproduct |
| Temperature | 0°C → RT | Minimizes epimerization |
| Reaction Time | 12–16 hours | Ensures complete conversion |
Data from US20130217682A2 indicate that deviations from these conditions reduce yields to <60% due to premature hydrolysis or diastereomer formation.
Resolution of Racemic Intermediates
The "rac" designation implies retention of racemic character through synthesis. Chiral HPLC analysis (Chiralpak AD-H column, hexane/isopropanol eluent) confirms a 50:50 enantiomeric ratio post-Boc protection. Kinetic resolution during crystallization (using ethyl acetate/hexane) marginally enriches the desired diastereomer to 55:45.
Analytical Characterization and Validation
Spectroscopic Profiling
Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) reveals ≥98% purity after silica gel chromatography. Residual solvents (DCM, THF) are <0.1% by GC-MS.
Challenges and Mitigation Strategies
Hydroxyl Group Reactivity
Unprotected hydroxyls participate in unintended side reactions, such as elimination or ether formation. US9278972B2 addresses this via in situ silylation (TBDMSCl) prior to Boc protection, later removed by tetrabutylammonium fluoride (TBAF).
Epimerization Risks
Heating above 40°C during Boc installation induces epimerization at C2 and C4. Kinetic studies show a 5% epimer increase per hour at 50°C. Strict temperature control (<25°C) and shortened reaction times mitigate this.
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl N-[(1R,2R,4S)-2,4-dihydroxycyclopentyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction could produce cyclopentanol derivatives.
Scientific Research Applications
rac-tert-butyl N-[(1R,2R,4S)-2,4-dihydroxycyclopentyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(1R,2R,4S)-2,4-dihydroxycyclopentyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Functional Group Analysis
The following table summarizes key structural analogs and their distinguishing features:
*Calculated based on molecular formula C₁₁H₂₁NO₄.
Key Comparative Insights
Ring Size and Conformation :
- The target compound’s cyclopentane ring provides a rigid, compact scaffold compared to the seven-membered cycloheptane analog . Smaller rings often exhibit higher strain but better stereochemical control in synthesis.
- Piperidine-based analogs (e.g., ) introduce nitrogen into the ring, enabling additional hydrogen bonding but reducing polarity compared to diols .
Substituent Effects: Hydroxyl vs. Methoxy/Amino Groups: The dihydroxy groups in the target compound enhance hydrophilicity and hydrogen-bonding capacity, making it suitable for aqueous-phase reactions. In contrast, methoxy (e.g., ) or amino (e.g., ) substituents increase lipophilicity, favoring membrane permeability in drug candidates . Fluorine Substitution: The 4,4-difluoro analog () demonstrates how electronegative fluorine atoms improve metabolic stability and alter electronic properties, which is critical in medicinal chemistry .
Reactivity and Functionalization :
- The acryloyl-modified analog () introduces an α,β-unsaturated carbonyl group, enabling Michael addition or photopolymerization reactions, which are absent in the target compound .
- The cyclopentene analog () contains a double bond, offering sites for Diels-Alder reactions but reducing hydroxyl group availability for hydrogen bonding .
Stereochemical Complexity :
- The (1R,2R,4S) configuration in the target compound provides three stereocenters, enabling precise chiral induction in asymmetric synthesis. Analogs with fewer stereocenters (e.g., ) simplify synthesis but reduce enantiomeric specificity .
Q & A
Q. Q1. What are the optimal synthetic routes for rac-tert-butyl N-[(1R,2R,4S)-2,4-dihydroxycyclopentyl]carbamate, and how can reaction conditions be optimized to minimize by-products?
Methodological Answer: The synthesis typically involves coupling tert-butyl carbamate with a cyclopentanol derivative. A common approach uses tert-butyl chloroformate and (1R,2R,4S)-2,4-dihydroxycyclopentanol under anhydrous conditions with a base like triethylamine to prevent hydrolysis of the carbamate group . Key parameters include:
- Temperature : 80–120°C to balance reaction rate and side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility.
- Catalysts : Coupling agents like DCC or EDC enhance efficiency.
Yield optimization requires monitoring via TLC or HPLC to identify by-products (e.g., hydrolyzed intermediates).
Q. Q2. How does the stereochemistry of the cyclopentyl moiety influence the compound’s physicochemical properties?
Methodological Answer: The (1R,2R,4S) configuration introduces three stereocenters, affecting solubility, stability, and intermolecular interactions. Techniques to assess stereochemical impact include:
- X-ray crystallography : Resolve absolute configuration using programs like SHELXL .
- NMR spectroscopy : Analyze coupling constants (e.g., ) to confirm diastereomeric relationships .
- Computational modeling : Compare energy-minimized conformers (e.g., via DFT calculations) to predict solubility and logP values .
Q. Q3. What purification strategies are recommended for isolating high-purity this compound?
Methodological Answer:
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate, 3:1 to 1:2) to separate diastereomers.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.
- HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers if racemization occurs during synthesis .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in reported biological activity data for structurally similar carbamates?
Methodological Answer: Discrepancies often arise from stereochemical impurities or assay variability. Steps to address this include:
- Purity validation : Use LC-MS to confirm >98% chemical and enantiomeric purity .
- Assay standardization : Replicate assays under controlled conditions (e.g., pH, temperature) using reference compounds.
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., hydroxyl positions) to isolate bioactive motifs .
Q. Q5. What experimental and computational methods are effective in predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes/receptors (e.g., kinases, GPCRs). Validate with mutagenesis studies .
- Surface plasmon resonance (SPR) : Measure binding kinetics (e.g., ) for target proteins .
- Pharmacophore modeling : Identify critical hydrogen-bonding (e.g., carbamate oxygen) and hydrophobic interactions using MoE or Discovery Studio .
Q. Q6. How can crystallographic data be leveraged to address structural ambiguities in derivatives of this compound?
Methodological Answer:
- Small-molecule X-ray diffraction : Refine crystal structures using SHELX programs to resolve bond-length/angle discrepancies .
- Twinned data analysis : Apply SHELXL’s TWIN/BASF commands for high-resolution data affected by twinning .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds) to explain packing anomalies .
Q. Q7. What strategies mitigate stereochemical instability during derivatization of the carbamate group?
Methodological Answer:
- Protecting groups : Temporarily block hydroxyls with TBS or acetyl groups during functionalization .
- Low-temperature reactions : Perform reactions at −20°C to slow racemization.
- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediate stereochemical changes .
Methodological Challenges and Solutions
Q. Q8. How can researchers design enantioselective syntheses for non-racemic forms of this compound?
Methodological Answer:
- Chiral catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during cyclopentanol formation .
- Kinetic resolution : Use lipases (e.g., CAL-B) to selectively hydrolyze one enantiomer .
- Chiral auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) .
Q. Q9. What analytical techniques are critical for characterizing degradation products under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (HO), and thermal stress.
- HRMS/MS : Identify degradation fragments (e.g., cyclopentanol or tert-butyl alcohol derivatives) .
- NMR stability assays : Track carbamate hydrolysis using NMR to monitor carbonyl signal shifts .
Q. Q10. How can researchers reconcile discrepancies between computational predictions and experimental solubility data?
Methodological Answer:
- Solubility parameter analysis : Compare Hansen solubility parameters (δ) from simulations with experimental solvent screens .
- Co-solvency studies : Use PEG or cyclodextrins to enhance solubility if predictions underestimate experimental values.
- Dynamic light scattering (DLS) : Detect aggregation phenomena that reduce apparent solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
